Propyl (2-(trifluoromethyl)phenyl)carbamate
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Overview
Description
Propyl (2-(trifluoromethyl)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl (2-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-(trifluoromethyl)aniline with propyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as flash chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production .
Chemical Reactions Analysis
Types of Reactions
Propyl (2-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Propyl (2-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of propyl (2-(trifluoromethyl)phenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the binding affinity of the compound to the enzyme, leading to effective inhibition. This mechanism is particularly useful in the development of pharmaceuticals targeting specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- Propyl (3,5-bis(trifluoromethyl)phenyl)carbamate
- Propyl N-butyl-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)carbamate
Uniqueness
Propyl (2-(trifluoromethyl)phenyl)carbamate is unique due to the position of the trifluoromethyl group, which significantly influences its chemical and biological properties. Compared to similar compounds, it exhibits higher stability and enhanced biological activity, making it a preferred choice for various applications .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
propyl N-[2-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-7-17-10(16)15-9-6-4-3-5-8(9)11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) |
InChI Key |
MLOMANLWAGBZMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
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